3-Methylbenzo[b]thiophene-5-carbonitrile
Overview
Description
3-Methylbenzo[b]thiophene-5-carbonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H7NS . More detailed structural information can be found in the references .Chemical Reactions Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The reaction proceeds through a radical pathway, with an iminyl radical initially generated by a single-electron-transfer (SET) process .Scientific Research Applications
Quantum Chemical Calculations and Synthesis
3-Methylbenzo[b]thiophene-5-carbonitrile, as part of the broader family of benzo[b]thiophene derivatives, has been studied for various applications in scientific research. One area of interest includes experimental and quantum chemical calculations to understand its properties better. Oturak et al. (2017) conducted experimental and quantum chemical calculations on a related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, showcasing the theoretical interest in this class of compounds for their electronic and structural properties (Oturak et al., 2017).
Antimicrobial and Anticancer Activities
Research has also extended to the synthesis of derivatives and evaluation of their biological activities. Patil et al. (2017) synthesized tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives from 2-amino-4, 5, 6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and found these derivatives to exhibit good antimicrobial activities against a range of microbes (Patil et al., 2017). Additionally, Mohareb et al. (2017) explored the synthesis and cytotoxicity of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, highlighting their potential against various cancer cell lines (Mohareb et al., 2017).
Microwave-Assisted Synthesis and Kinase Inhibition
The microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, as studied by Bagley et al. (2015), demonstrates the efficiency of modern synthetic techniques in accessing benzo[b]thiophene derivatives, which have been applied in the synthesis of kinase inhibitors, a class of compounds significant in cancer treatment (Bagley et al., 2015).
Safety and Hazards
The safety data sheet for 3-Methylbenzo[b]thiophene-5-carbonitrile suggests that it may pose hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to handle it under inert gas and protect it from moisture .
Future Directions
Thiophene-based analogs, including 3-Methylbenzo[b]thiophene-5-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.
Properties
IUPAC Name |
3-methyl-1-benzothiophene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQCBMORZGYXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631720 | |
Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19404-23-0 | |
Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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